molecular formula C20H16N4O2 B5269635 N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-methoxybenzamide

N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-methoxybenzamide

Cat. No.: B5269635
M. Wt: 344.4 g/mol
InChI Key: YCTZSMJJNKXIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-methoxybenzamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is a fused heterocyclic system, and a methoxybenzamide moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-methoxybenzamide can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions, where different reactants are combined in a single reaction vessel to form the desired product. For example, a one-pot, multicomponent protocol can be employed, starting with the formation of a carbanion intermediate from malononitrile and an active methylene compound. This intermediate then reacts with the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the final product .

Industrial production methods for this compound may involve the use of catalysts such as silica sulfuric acid, ammonium acetate, or zinc chloride to facilitate the reaction and improve yields .

Chemical Reactions Analysis

N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-methoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

For example, the compound can undergo oxidation to form corresponding oxides or reduction to form amines. Substitution reactions can occur at the imidazo[1,2-a]pyrimidine core or the methoxybenzamide moiety, leading to the formation of various derivatives with different biological activities .

Scientific Research Applications

N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-methoxybenzamide has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a selective cyclooxygenase-2 (COX-2) inhibitor, which makes it a potential candidate for the development of anti-inflammatory drugs .

Additionally, this compound has been evaluated for its cytotoxic effects on cancer cells, particularly breast cancer cells, indicating its potential as an anticancer agent

Mechanism of Action

The mechanism of action of N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-methoxybenzamide involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

The molecular targets of this compound include the active site of the COX-2 enzyme, where it binds and prevents the conversion of arachidonic acid to prostaglandins . This inhibition is selective, meaning that it primarily affects COX-2 without significantly inhibiting COX-1, which is important for maintaining physiological functions.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-26-17-5-2-4-15(12-17)19(25)22-16-8-6-14(7-9-16)18-13-24-11-3-10-21-20(24)23-18/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTZSMJJNKXIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.